Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate has been utilized in various synthetic and structural studies. For instance, it was involved in the transformation into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its utility in synthesizing novel compounds (Žugelj et al., 2009). The synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester were reported, highlighting its significance in crystallographic studies (Kennedy et al., 1999).
Antiproliferative and Anticancer Activity
This compound has shown potential in anticancer research. A study synthesized new thiazole compounds, including derivatives of this compound, and tested their anticancer activity against breast cancer cells MCF7. The antiproliferative activity of these compounds was noteworthy, with some showing comparable activity to standard chemotherapy drugs (Sonar et al., 2020).
Central Nervous System Applications
In the realm of neuroscience, a derivative of this compound was used as a potent selective serotonin-3 receptor antagonist. It was found to effectively penetrate the blood-brain barrier, indicating its potential as a tool in both in vitro and in vivo studies of the central nervous system (Rosen et al., 1990).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been used in the synthesis of various pharmacologically active compounds. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives was reported, with some compounds showing in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be hypothesized that this compound may have multiple effects at the molecular and cellular levels
Properties
IUPAC Name |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPOVCGXSESCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.